molecular formula C7H8N4 B2733896 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 498580-78-2

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2733896
CAS No.: 498580-78-2
M. Wt: 148.169
InChI Key: OYYWHYGUOJMFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom as part of the ring. These structures are of paramount importance in the chemical and pharmaceutical sciences. They are abundant in nature, forming the core of essential biomolecules such as nucleic acids, vitamins, and alkaloids. nih.govmdpi.com

In drug discovery, nitrogen heterocycles are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. An analysis of FDA-approved drugs reveals that a significant majority, estimated at around 60%, of unique small-molecule drugs contain a nitrogen-based heterocycle. mdpi.com This prevalence is attributed to their ability to form hydrogen bonds, engage in dipole-dipole interactions, and maintain metabolic stability, which are all crucial properties for effective drug candidates. mdpi.com Their structural diversity and synthetic accessibility have made them indispensable tools for medicinal chemists in the design of new therapeutic agents. nih.gov

Overview of Pyrazolo[3,4-b]pyridine Ring Systems and Their Research Relevance

The pyrazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle, consisting of a pyrazole (B372694) ring fused to a pyridine (B92270) ring. nih.gov This scaffold is of considerable interest due to its structural similarity to purine (B94841) bases, allowing it to interact with a variety of enzymes and receptors involved in physiological processes. researchgate.net The arrangement of nitrogen atoms in the ring system provides multiple points for hydrogen bonding, which is critical for binding to biological targets. rsc.org

Research has demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit a broad spectrum of pharmacological activities. researchgate.net This versatility has made it a focal point for extensive investigation in medicinal chemistry. The core structure has been chemically modified in numerous ways to develop potent and selective agents for various therapeutic applications. nih.gov

Biological Activities of the Pyrazolo[3,4-b]pyridine Scaffold
Pharmacological ActivityTherapeutic AreaReference
Anticancer / AntiproliferativeOncology jst.go.jp
Anti-inflammatoryImmunology mdpi.com
AntiviralInfectious Disease mdpi.com
Kinase Inhibition (e.g., TRK, ALK, TBK1)Oncology, Immunology rsc.orgnih.govnih.gov
Neuroprotective (Anti-Alzheimer)Neurology mdpi.com
AntimicrobialInfectious Disease nih.gov

Positioning of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine within Pyrazolo[3,4-b]pyridine Research

The specific compound, this compound, represents a foundational structure within the broader class of pyrazolo[3,4-b]pyridine derivatives. Its significance lies primarily in its role as a key synthetic intermediate. The 3-amino group is a versatile functional handle that allows for further chemical elaboration. researchgate.net Researchers can readily modify this amino group to introduce a wide variety of substituents, creating libraries of new compounds for biological screening.

For instance, the synthesis of potent kinase inhibitors often involves creating amide linkages, a reaction for which 3-aminopyrazolo[3,4-b]pyridines are ideal starting materials. nih.govnih.gov The 4-methyl group on the pyridine ring also plays a role, influencing the molecule's electronic properties, solubility, and how it fits into the binding pocket of a target protein. A methyl group is one of the most common substituents found at this position in active derivatives. mdpi.com Therefore, this compound is not just a single molecule but a gateway to a vast chemical space of potentially therapeutic agents.

Historical Context of Pyrazolo[3,4-b]pyridine Synthesis and Initial Characterization

The history of the pyrazolo[3,4-b]pyridine scaffold dates back over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908, which was achieved by treating diphenylhydrazone and pyridine with iodine. nih.govmdpi.com A few years later, in 1911, Bülow synthesized N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones. nih.govmdpi.com

From these early discoveries, two primary retrosynthetic strategies have dominated the synthesis of this scaffold:

Formation of the pyridine ring onto a pre-existing pyrazole ring: This is the more common approach and typically involves starting with an aminopyrazole, which then undergoes cyclization with a 1,3-dicarbonyl compound or a similar biselectrophile. nih.gov

Formation of the pyrazole ring onto a pre-existing pyridine ring: This method often utilizes a substituted pyridine, such as a 2-chloropyridine (B119429) bearing a cyano or carbonyl group at the 3-position, which is then reacted with hydrazine (B178648) to form the pyrazole ring. nih.gov

These foundational synthetic routes have been refined and expanded over the decades, leading to the efficient production of the diverse range of pyrazolo[3,4-b]pyridine derivatives currently under investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWHYGUOJMFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NNC(=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Derivatives

Classical Annulation Approaches to Pyrazolo[3,4-b]pyridines

Traditional methods for constructing the pyridine (B92270) ring onto a pyrazole (B372694) core often rely on condensation and cyclization reactions between aminopyrazoles and biselectrophilic three-carbon synthons.

A well-established method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core involves the condensation reaction between a 3-aminopyrazole (B16455) (or its tautomer, 5-aminopyrazole) and a 1,3-dicarbonyl compound. nih.gov This reaction typically proceeds under acidic or thermal conditions. The mechanism involves an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring.

When a nonsymmetrical 1,3-dicarbonyl compound is used, the formation of two different regioisomers is possible. mdpi.comnih.gov The regioselectivity of the reaction is dictated by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl (CF₃) group reacts first, leading to the formation of a specific isomer where the CF₃ group is at the 4-position of the resulting pyrazolo[3,4-b]pyridine. nih.gov

Similarly, α,β-unsaturated ketones can serve as the three-carbon unit. The reaction is believed to initiate with a Michael addition of the pyrazole ring's C4 carbon to the β-carbon of the unsaturated system. nih.gov This is followed by an attack of the amino group on the carbonyl carbon and subsequent dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine ring. mdpi.comnih.gov

Table 1: Examples of Classical Annulation Reactions

Pyrazole Reactant 1,3-Dicarbonyl/Unsaturated Ketone Catalyst/Conditions Product Ref
5-Aminopyrazole 1,3-Dicarbonyl Compound Acidic or Thermal 1H-Pyrazolo[3,4-b]pyridine nih.gov
5-Amino-1-phenylpyrazole (E)-4-aryl but-3-en-2-one ZrCl₄, EtOH/DMF, 95 °C 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
3-Aminopyrazole 1,1,1-Trifluoropentane-2,4-dione - 4-(Trifluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine nih.gov

Gould-Jacobs Reaction and Mechanistic Considerations for Pyrazolo[3,4-b]pyridine Formation

The Gould-Jacobs reaction is a powerful method for synthesizing quinoline derivatives and can be adapted to produce 1H-pyrazolo[3,4-b]pyridines. mdpi.comwikipedia.org This reaction utilizes a 3-aminopyrazole instead of the traditional aniline, reacting it with diethyl 2-(ethoxymethylene)malonate or a similar malonic ester derivative. mdpi.comnih.gov

The reaction mechanism initiates with a nucleophilic attack by the amino group of the 3-aminopyrazole on the enol ether carbon of the malonate, leading to the elimination of ethanol. mdpi.comnih.gov This is followed by a thermally induced intramolecular cyclization, where a nitrogen atom of the pyrazole ring attacks one of the ester carbonyl groups, again eliminating ethanol. mdpi.comwikipedia.org The resulting intermediate is a 4-hydroxypyrazolo[3,4-b]pyridine derivative. cdnsciencepub.com In many synthetic procedures, this intermediate is not isolated but is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the more synthetically versatile 4-chloro-1H-pyrazolo[3,4-b]pyridine. mdpi.comnih.gov If POCl₃ is omitted, the 4-hydroxy substituted compound is obtained. mdpi.com

Multicomponent Reaction Strategies for Pyrazolo[3,4-b]pyridine Synthesis

Multicomponent reactions (MCRs), which combine multiple reactants in a single synthetic operation, offer an efficient and flexible approach to complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. acs.org A common MCR strategy involves a three-component reaction between an aldehyde, a ketone (or another active methylene (B1212753) compound), and a 3-aminopyrazole. mdpi.comnih.gov

The generally accepted mechanism begins with a Knoevenagel-type condensation between the aldehyde and the active methylene compound, forming a 1,3-CCC-biselectrophile (an α,β-unsaturated carbonyl compound) in situ. mdpi.comnih.gov The 3-aminopyrazole then reacts with this intermediate. The reaction proceeds via a Michael addition, followed by intramolecular cyclization and dehydration/oxidation to furnish the final 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine or the fully aromatized pyrazolo[3,4-b]pyridine, depending on the reaction conditions and substrates. mdpi.comresearchgate.net This approach is highly valued for its atom economy and the ability to generate structural diversity in a single step. acs.org

Table 2: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Aldehyde Active Methylene Compound Aminopyrazole Catalyst/Conditions Product Type Ref
Aromatic Aldehyde Ketone 3-Aminopyrazole Acidic or Basic Catalysis 4,7-Dihydro-1H-pyrazolo[3,4-b]pyridine mdpi.comresearchgate.net
Phenylglyoxal β-Ketoamide 5-Aminopyrazole Acetic Acid, Microwave Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one acs.org
Aromatic Aldehyde Benzoylacetonitrile 5-Amino-1-phenyl-1H-pyrazole L-proline Substituted Pyrazolo[3,4-b]pyridine researchgate.net

Catalytic and Transition Metal-Mediated Syntheses

Modern synthetic chemistry has increasingly turned to catalytic methods, particularly those involving transition metals, to achieve higher efficiency, selectivity, and functional group tolerance.

Copper catalysts have been effectively employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives. One reported method utilizes copper(II) acetylacetonate (B107027) as a catalyst in a formal [3+3] cycloaddition reaction. acs.orgnih.gov This approach offers mild reaction conditions and generally produces high yields of the desired products. nih.gov While the precise mechanistic details can vary, copper catalysis often facilitates key bond-forming steps in the cyclization process, enhancing the reaction rate and efficiency.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These methods are typically used to functionalize a pre-formed pyrazolo[3,4-b]pyridine core rather than to construct the ring itself.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile tool for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. In the context of pyrazolo[3,4-b]pyridines, a halogenated derivative (e.g., a bromo- or iodo-substituted pyrazolo[3,4-b]pyridine) can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at specific positions on the heterocyclic scaffold. rsc.orgnih.govnih.gov This reaction is instrumental in building molecular complexity and exploring structure-activity relationships. rsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is highly valuable for synthesizing amino-substituted pyrazolo[3,4-b]pyridines. It involves coupling a halogenated pyrazolo[3,4-b]pyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. rsc.orgnih.govrsc.org This method has largely replaced harsher classical methods for C-N bond formation due to its milder conditions and broader substrate scope. wikipedia.org

Table 3: Examples of Palladium-Promoted Reactions for Functionalization

Reaction Type Substrate Coupling Partner Catalyst System (Example) Product Ref
Suzuki Coupling 5-Bromo-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridine 3-Ethoxycarbonylphenyl-boronic acid Pd Catalyst Aryl-substituted pyrazolo[3,4-b]pyridine rsc.org
Buchwald-Hartwig Amination 5-Bromo-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridine Ethyl 3-aminobenzoate Pd₂(dba)₃, Xantphos, Cs₂CO₃ Aminoaryl-substituted pyrazolo[3,4-b]pyridine nih.gov
Intramolecular Cyclization β-Halovinyl aldehyde and 3-aminopyrazole - Pd(OAc)₂, PPh₃, K₂CO₃, Microwave Substituted pyrazolo[3,4-b]pyridine rsc.org

Modern and Green Chemistry Approaches in Pyrazolo[3,4-b]pyridine Synthesis

In recent years, the synthesis of pyrazolo[3,4-b]pyridines has shifted towards modern and green chemistry principles to enhance efficiency and reduce environmental impact. nih.gov These approaches often involve the use of novel catalysts, alternative energy sources, and environmentally friendly solvents.

Key green strategies include:

Metal and Nanocatalysts: The use of metal catalysts and nanocatalysts has become a prominent strategy in the synthesis of these compounds. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is employed as an alternative energy source to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. nih.govnih.gov

Green Catalysts and Solvents: Zirconium tetrachloride (ZrCl₄) has been identified as a green Lewis acid catalyst due to its low toxicity, high availability, low cost, and stability in air and water. mdpi.com Additionally, water has been explored as a green solvent for certain synthetic pathways. mdpi.com

One notable example is the cyclization of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone in the presence of ZrCl₄ to form the pyrazolo[3,4-b]pyridine core. mdpi.com The optimal solvent system for this reaction was found to be a mixture of ethanol and N,N-Dimethylformamide (DMF). mdpi.com

Catalyst/MethodReactantsSolventKey Advantages
Zirconium tetrachloride (ZrCl₄)5-amino-1-phenylpyrazole, α,β-unsaturated ketonesEthanol/DMFLow toxicity, high availability, water stable
Microwave-AssistedVarious precursorsVariesReduced reaction times, higher yields
Multicomponent Reactionse.g., Aldehyde, ketone, 5-aminopyrazoleVariesHigh efficiency, reduced waste
Water1,3-dicarbonyl compounds, 5-aminopyrazoleWaterEnvironmentally benign solvent

Regioselectivity and Stereoselectivity in Pyrazolo[3,4-b]pyridine Synthetic Pathways

Regioselectivity is a critical consideration in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials, which can lead to the formation of two or more regioisomers. nih.govmdpi.com

The reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds is a common route where regioselectivity becomes a challenge. nih.govmdpi.com The final product distribution is heavily dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. nih.govmdpi.com If the electrophilicity is significantly different, a high degree of regioselectivity can be achieved. nih.gov To address this, researchers have used reagents like 1,1,1-trifluoropentane-2,4-dione, where the carbonyl group adjacent to the trifluoromethyl (CF₃) group is significantly more electrophilic, thus directing the reaction pathway. nih.govmdpi.com

Another important synthetic route involves the Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone. nih.gov There is an ongoing discussion regarding the exact mechanism; however, it is generally believed that the most nucleophilic carbon of the pyrazole attacks the β-position of the unsaturated system first. This is followed by an attack of the amino group on the carbonyl carbon, subsequent dehydration, and oxidation to yield the final pyrazolo[3,4-b]pyridine. nih.gov

A cascade 6-endo-dig cyclization reaction utilizing 5-aminopyrazoles and alkynyl aldehydes has been developed, demonstrating excellent regional selectivity. nih.gov Experimental results confirmed that this method exclusively yields C6-substituted pyrazolo[3,4-b]pyridines when using alkynyl aldehydes as substrates. nih.gov

Reactant 1Reactant 2Key Challenge/FactorOutcome
5-AminopyrazoleNon-symmetrical 1,3-dicarbonylRelative electrophilicity of carbonylsFormation of regioisomers possible nih.govmdpi.com
5-Aminopyrazole1,1,1-trifluoropentane-2,4-dioneHighly electrophilic CF₃-adjacent carbonylControlled regioselectivity nih.govmdpi.com
5-Aminopyrazoleα,β-Unsaturated ketoneNucleophilicity of pyrazole carbonMichael addition followed by cyclization nih.gov
5-AminopyrazoleAlkynyl aldehydeCascade 6-endo-dig cyclizationExcellent regioselectivity for C6 substitution nih.gov

Synthetic Routes to Amino-Substituted Pyrazolo[3,4-b]pyridines at C3 Position

The introduction of an amino group at the C3 position of the pyrazolo[3,4-b]pyridine core is of significant interest for further functionalization and for its role in biologically active molecules. Several synthetic strategies have been developed to achieve this substitution pattern.

One of the most established methods involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.net Another traditional and effective route starts from functionalized 2-chloronicotinic acids or their nitrile derivatives, which react with substituted hydrazines. researchgate.net

A specific example involves the reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones to produce 4-methyl-6-pyrazolyl-2-chloronicotinonitriles. researchgate.net Subsequent treatment of these intermediates with hydrazine (B178648) or methylhydrazine leads to the formation of the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net The reaction proceeds via nucleophilic substitution of the chlorine atom by hydrazine, followed by intramolecular cyclization to form the pyrazole ring fused to the pyridine.

Recent studies have also described the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines by reacting 2-chloro-3-cyano pyridines with hydrazine hydrate in ethylene glycol at elevated temperatures. researchgate.net

Chemical Transformations and Functionalization of 4 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine

Reactions Involving the Amine Functionality at C3

The exocyclic amine group at the C3 position is a key handle for derivatization, behaving as a typical aromatic amine. cdnsciencepub.comresearchgate.net This functionality readily participates in a variety of classical amine reactions, allowing for the introduction of a wide range of substituents.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the C3-amine facilitates its reaction with various electrophiles. Acylation reactions with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, are commonly employed to introduce amide and sulfonamide linkages, respectively. For instance, N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(trifluoromethyl)benzamide has been synthesized, demonstrating the feasibility of both acylation and sulfonylation on the pyrazolo[3,4-b]pyridine core. nih.gov While direct examples of alkylation on 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are not extensively detailed, the general reactivity of aromatic amines suggests that alkylation is a viable, albeit potentially challenging, transformation due to the possibility of polyalkylation. mnstate.edu

Table 1: Examples of C3-Amine Functionalization

Reaction Type Reagent Example Product Functional Group
Acylation Benzoyl chloride Amide
Sulfonylation Benzenesulfonyl chloride Sulfonamide

Formation of Schiff Bases and Imine Derivatives

The condensation of the C3-amine with various aromatic aldehydes leads to the formation of Schiff bases, also known as imines or azomethines. researchgate.net This reaction is a straightforward method to introduce diverse aryl substituents. A series of novel Schiff bases of 1H-Pyrazolo[3,4-b]pyridine-3-amine have been synthesized through condensation with different aromatic aldehydes. researchgate.net These imine derivatives are not only valuable synthetic intermediates but also exhibit a range of biological activities. researchgate.netscirp.orgmdpi.com The formation of the C=N double bond is typically achieved by refluxing the amine and aldehyde in a suitable solvent, often with catalytic acid.

Urea (B33335) and Thiourea (B124793) Derivative Formation

The reaction of the C3-amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to act as potent hydrogen bond donors and acceptors, which can be crucial for molecular recognition in biological systems. nih.gov The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate, which can be generated in situ from an acyl azide (B81097) (Curtius rearrangement) or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole. nih.gov This methodology allows for the connection of the pyrazolo[3,4-b]pyridine core to other molecular fragments through a stable urea or thiourea linker.

Functionalization at Ring Positions (e.g., C4, C5, C6) for Scaffold Diversification

Modification of the heterocyclic core itself is a powerful strategy for diversifying the pyrazolo[3,4-b]pyridine scaffold. While the electron-rich nature of the ring system can direct electrophilic substitution, modern cross-coupling reactions offer more precise and versatile methods for functionalization.

The 3-amino group in 3-aminopyrazolo[3,4-b]pyridines acts as a typical aromatic amine and can be a gateway to other 3-substituted derivatives. cdnsciencepub.com Electrophilic substitution reactions such as nitration and chlorination have been reported for the 1-methylpyrazolo[3,4-b]pyridine (B2841744) system, yielding 3,5-disubstituted products. cdnsciencepub.com

A common strategy for introducing diversity at the C4 position involves the Gould-Jacobs reaction, which can be used to synthesize 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov The resulting 4-chloro substituent is then amenable to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

Modern palladium-catalyzed cross-coupling reactions are instrumental for late-stage functionalization. For the related pyrazolo[3,4-c]pyridine isomer, strategies like tandem C-H borylation followed by Suzuki-Miyaura cross-coupling have been used to functionalize the C3 position, while Buchwald-Hartwig amination has been employed at C5. rsc.orgworktribe.comresearchgate.netrsc.org These methods provide a robust platform for creating carbon-carbon and carbon-heteroatom bonds with high regioselectivity. Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines, which serve as versatile intermediates for further derivatization through reactions like arylation, alkynylation, and alkenylation. nih.gov

Table 2: Methods for Ring Position Functionalization

Position Reaction Type Key Intermediate/Reagent Introduced Functionality
C3, C5 Electrophilic Aromatic Substitution Nitrating/Chlorinating agents Nitro, Chloro
C4 Nucleophilic Aromatic Substitution 4-Chloro-pyrazolo[3,4-b]pyridine Amines, Alkoxides, etc.
Various Suzuki-Miyaura Coupling Borylated/Halogenated pyrazolopyridine Aryl, Heteroaryl

Heterocyclic Ring Expansion and Contraction Reactions of the Pyrazolo[3,4-b]pyridine Nucleus

Strategies for Late-Stage Derivatization

Late-stage derivatization is crucial for rapidly generating analogues of a lead compound in drug discovery programs. For the this compound core, several strategies are particularly effective.

The functionalization of pre-existing halogenated derivatives is a cornerstone of late-stage modification. As mentioned, the synthesis of halogenated pyrazolo[3,4-b]pyridines provides a versatile entry point for a multitude of palladium-catalyzed cross-coupling reactions. nih.gov Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions can be employed to introduce a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at specific positions on the heterocyclic core. rsc.orgworktribe.comresearchgate.netrsc.org

Furthermore, directed C-H activation and functionalization are emerging as powerful tools for late-stage derivatization, potentially obviating the need for pre-functionalized starting materials. While specific examples on this scaffold are still emerging, the principles of using directing groups to achieve regioselective C-H bond cleavage and subsequent coupling are broadly applicable to heterocyclic systems.

The reactivity of the C3-amine also lends itself to late-stage modifications. The formation of amides, sulfonamides, ureas, and Schiff bases, as detailed in section 3.1, can be performed on complex, fully elaborated molecules, allowing for the fine-tuning of properties such as solubility, polarity, and biological target engagement.

Structure Activity Relationship Sar Studies of 4 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine Analogs

Design Principles for Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system recognized as a "privileged scaffold" in drug discovery. researchgate.netdoaj.org Its structure is analogous to purine (B94841) bases like adenine, allowing it to mimic these essential biological molecules and interact with a wide array of biological targets. nih.gov This mimicry is a foundational principle in the design of derivatives targeting enzymes that interact with purines, such as kinases.

Key design principles for pyrazolo[3,4-b]pyridine derivatives often revolve around their function as kinase inhibitors. nih.gov The pyrazole (B372694) portion of the scaffold is particularly suitable as a hydrogen bond center, often anchoring the molecule to the hinge region of a kinase active site. nih.gov For instance, the aminopyrazole fragment can form crucial hydrogen bonds with residues like glutamate (B1630785) and methionine in the hinge region of Tropomyosin receptor kinase A (TRKA). nih.gov The pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues, such as the gatekeeper phenylalanine, further stabilizing the ligand-protein complex. nih.gov

The synthetic accessibility of the scaffold allows for systematic modification at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The two primary synthetic strategies involve either constructing a pyridine ring onto a pre-existing pyrazole or forming a pyrazole ring on a pre-existing pyridine, offering flexibility in introducing desired substituents. nih.gov

Impact of Substituent Modifications on Molecular Recognition and Biological Activity

The biological activity of pyrazolo[3,4-b]pyridine analogs is highly sensitive to the nature and position of substituents. SAR studies dissect these relationships to guide the development of more potent and selective compounds.

Substituents at the N1 position of the pyrazole ring and the C4 position of the pyridine ring significantly influence the molecule's interaction with its biological targets.

N1 Position: Analysis of large compound libraries shows that the most common substituent at the N1 position is a methyl group, present in nearly one-third of known 1H-pyrazolo[3,4-b]pyridine structures. nih.govresearchgate.net Other frequently used groups include various alkyl chains (around 23%) and phenyl groups (15%). nih.govresearchgate.net The choice of substituent at N1 can modulate the compound's physical properties, such as solubility and membrane permeability, and can also have a direct impact on target binding by influencing the orientation of the core scaffold within the binding pocket.

C4 Position: The C4 position is a key point for introducing diversity. Successful synthesis of C4-substituted analogs often involves nucleophilic displacement on a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. nih.gov This allows for the introduction of a wide range of functional groups, including azido, amino, methoxy, and oxo groups. nih.gov Studies on C4-substituted nucleoside analogs have shown that compounds like 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine can exhibit moderate cytotoxicity against cancer cell lines. nih.gov The substituent at C4 can sterically and electronically influence how the molecule fits into a binding site and can be tailored to exploit specific pockets or interact with particular amino acid residues.

The C3 position, which bears an amino group in the parent compound, is critical for molecular recognition, particularly in kinase inhibition.

The 3-amino group acts as a versatile chemical handle and a key pharmacophoric feature. cdnsciencepub.com It can be readily acylated or reacted with isocyanates to form amide, urea (B33335), or thiourea (B124793) derivatives. scirp.org These modifications can introduce new hydrogen bond donors and acceptors, extending the molecule's reach and allowing it to form additional interactions with the target protein, thereby enhancing binding affinity. Statistical analysis of known structures reveals that the most common substituents at C3 are hydrogen and methyl groups. nih.gov In the development of inhibitors for TANK-binding kinase 1 (TBK1), it was found that the introduction of an alkylamine fragment at the C3 position could alter the binding mode, shifting the anchor region from the pyridopyrazole core to the aminopyrazole moiety. nih.gov This highlights the profound influence of C3 substituents on the fundamental mechanism of target binding.

Substituents on the pyridine portion of the scaffold at positions C4, C5, and C6 are crucial for modulating activity and selectivity.

The substitution pattern on the pyridine ring is often determined by the synthetic route used. nih.gov

C4 and C6 Positions: These positions are frequently substituted, often with methyl, phenyl, or various heterocyclic rings. nih.gov The nature of these substituents can be tuned to optimize van der Waals interactions and occupy hydrophobic pockets within the target's active site.

C5 Position: The C5 position is most commonly unsubstituted (hydrogen). nih.gov When a substituent is present, it is often an amide or a cyano group, which can be introduced via manipulation of a cyano group precursor. nih.gov These groups can act as hydrogen bond acceptors, forming specific interactions that can improve binding affinity. For example, in the design of TRK inhibitors, a phenyl moiety attached to the pyridine ring was investigated, where fluorine substitutions on the phenyl ring were found to be important for interacting with the DFG motif of the kinase. nih.gov

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase, illustrating the impact of substituent modifications.

Compound IDR (Substituent on Pyridine Ring)IC50 (μM) for TRKA
A013,5-difluorophenyl0.293
A112,5-difluorophenyl0.178
C03(structure with additional rings)0.056
C09(structure with additional rings)0.057
C10(structure with additional rings)0.026
Data sourced from reference nih.gov. Note: R represents complex moieties attached to the core scaffold; refer to the source for full structures.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties. researchgate.netnovartis.com These techniques involve replacing a molecule's core structure (scaffold) or specific functional groups with alternatives that maintain or improve biological activity while offering advantages in terms of potency, selectivity, synthetic accessibility, or patentability. researchgate.netnovartis.com

Scaffold Hopping: This strategy has been successfully applied to the pyrazolo[3,4-b]pyridine framework. In one study, this scaffold was used as a replacement for the indazole core of the known drug entrectinib (B1684687) to design new TRK inhibitors. nih.gov This hop led to the discovery of novel compounds with nanomolar inhibitory activities. nih.govrsc.org In another example, researchers evolved pyrazolone-based SHP2 inhibitors into a novel class of azaindole inhibitors by applying scaffold hopping concepts, aiming to eliminate undesirable structural motifs and enhance inhibitor characteristics. acs.org

Bioisosteric Replacement: This involves substituting a group with another that has similar physical or chemical properties, leading to comparable biological effects. The pyrazolo[3,4-b]pyridine scaffold itself can be considered a bioisostere of the purine ring system. nih.gov In lead optimization, specific fragments are often replaced. For instance, in the development of TBK1 inhibitors, an indole (B1671886) ring in an initial hit compound was replaced with various bioisosteres, including 1-isopropylbenzimidazole. This specific replacement resulted in a potent lead compound with an IC50 value of 75.3 nM. nih.gov

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For pyrazolo[3,4-b]pyridine derivatives, conformational analysis has revealed that restricted rotation around certain single bonds can lead to the existence of stable conformational isomers, or atropisomers. nih.gov

Studies on 4-arylpyrazolo[3,4-b]pyridines have shown that the rotation of an aryl substituent at the C4 position can be highly restricted, even without bulky ortho-substituents. nih.gov This restricted rotation creates a high energy barrier, leading to axial chirality and the existence of stable, separable enantiomers at room temperature. nih.gov Similarly, restricted rotation of a benzoyl group at the C5 position can also generate conformational isomers. nih.gov

This phenomenon is directly relevant to SAR because different atropisomers can exhibit distinct biological activities. The specific spatial arrangement of substituents dictated by the conformation is what the biological target recognizes. Therefore, understanding and controlling the conformational behavior of these molecules is essential for designing effective drugs, as only one conformer may fit optimally into the target's binding site. The absolute configuration of these atropisomers can be determined using techniques like enantioselective HPLC and spectroscopic methods combined with theoretical calculations. nih.gov

Ligand Efficiency and Lipophilic Efficiency in Pyrazolo[3,4-b]pyridine Series

In the quest to develop potent and drug-like candidates from the pyrazolo[3,4-b]pyridine series, medicinal chemists increasingly rely on metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). These parameters provide a more sophisticated assessment of a compound's quality beyond simple potency, by normalizing for molecular size and lipophilicity, respectively. Such analyses are crucial for guiding the optimization of lead compounds towards candidates with a higher probability of success in clinical development.

Detailed research into a series of tetrahydro-pyrazolopyridine based inhibitors targeting ERK2 kinase has underscored the value of focusing on these efficiency metrics. Through structure-based drug design and focused screening, researchers were able to achieve significant improvements in both potency and lipophilic efficiency nih.gov. The initial elaboration of a fragment lead established a new lipophilic interaction with a tyrosine residue, which substantially increased potency. However, a subsequent strategic cleavage of this lipophilic moiety led to a reconfiguration of the ligand in the binding cleft. This change resulted in the formation of a new polar contact with an aspartic acid residue, which not only further improved lipophilic efficiency but also enhanced in vitro clearance properties nih.gov.

For instance, consider a hypothetical series of analogs of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine designed to inhibit a specific protein kinase. The SAR might reveal that the addition of small, polar groups at certain positions on the pyridine ring enhances potency without significantly increasing the molecular weight or lipophilicity. This would be reflected in favorable LE and LLE values. Conversely, the addition of large, greasy substituents might lead to a substantial jump in potency, but at the cost of a disproportionate increase in lipophilicity, resulting in poor LLE. Such compounds are often flagged as being at higher risk for off-target effects and poor pharmacokinetic properties.

To illustrate this, the following interactive data table presents a hypothetical analysis of a series of this compound analogs. The data is conceptual and serves to demonstrate how LE and LLE would be used to evaluate and rank compounds within a series.

CompoundR-GroupIC50 (nM)pIC50MWcLogPLELLE
1 -H5006.30162.181.50.544.80
2 -CH32506.60176.211.90.544.70
3 -OCH31007.00192.211.60.555.40
4 -Cl807.10196.632.10.545.00
5 -NH21206.92177.190.90.566.02

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical dataset, compound 5, with an amino substitution, demonstrates the highest LLE. Although not the most potent compound in the series, its combination of good activity and low lipophilicity would make it a promising candidate for further optimization. This type of analysis allows researchers to identify "efficient" chemical space and focus their synthetic efforts on modifications that are most likely to yield a successful drug candidate. The ultimate goal is to maximize potency and selectivity while maintaining drug-like physicochemical properties, a balance that is effectively guided by the judicious use of metrics like LE and LLE.

Molecular Mechanisms and Biological Target Interactions of Pyrazolo 3,4 B Pyridin 3 Amine Derivatives

Inhibition of Kinases

Derivatives of pyrazolo[3,4-b]pyridine have emerged as potent inhibitors of a wide array of protein kinases. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways implicated in diseases such as cancer and inflammation. nih.govnih.gov

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are receptor tyrosine kinases whose aberrant activation through gene fusions is a known driver in various cancers. rsc.orgnih.gov Pyrazolo[3,4-b]pyridine derivatives have been developed as effective inhibitors of these kinases. rsc.orgrsc.org

Through scaffold hopping and computer-aided drug design, a series of 38 novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core were synthesized and evaluated. rsc.orgnih.gov The pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine (B92270) ring is thought to engage in π–π stacking interactions with key residues in the kinase domain, such as Phe589. nih.gov Several of these compounds demonstrated nanomolar inhibitory activity against TRKA. Notably, compounds C03, C09, and C10 were identified as potent pan-TRK inhibitors. rsc.orgnih.gov Selectivity profiling revealed that these compounds also showed inhibitory activity against other kinases like FAK, PAK4, and PLK4. nih.gov

CompoundTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)
C03 5631
C09 57101
C10 2621

Data sourced from research on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov

MAP kinase-interacting kinases (MNK1 and MNK2) are key players in the regulation of mRNA translation and are considered valuable targets in oncology. nih.govresearchgate.net The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a novel core for MNK inhibitors. nih.govresearchgate.netacs.org

A rational design approach led to the development of compounds that effectively inhibit MNK1 and MNK2. researchgate.net Structure-activity relationship studies revealed that the aryl groups at the C4 and C6 positions of the pyridine ring are crucial for inhibitory activity. researchgate.net Furthermore, an unsubstituted pyrazole (B372694) moiety is a key structural requirement, indicating that a hydrogen-bond donor in this ring is essential for activity. nih.govacs.org One of the lead compounds, EB1, demonstrated potent and selective inhibition of MNK1 over MNK2. researchgate.net Molecular modeling suggests that EB1 binds to the inactive conformation of MNK1, interacting with the specific DFD motif. This mode of action is distinct from many ATP-competitive inhibitors and helps to overcome the paradoxical kinase priming observed with some other inhibitors. nih.gov

CompoundMNK1 IC₅₀ (μM)MNK2 IC₅₀ (μM)
EB1 (6b) 0.699.4
EB2 (6g) 1.87.2
EB3 (6o) 4.317.5

IC₅₀ values for selected 4,6-diaryl pyrazolo[3,4-b]pyridin-3-amine derivatives against MNK1 and MNK2. researchgate.net

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis. nih.govnih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors. nih.govresearchgate.net

Through rational drug design and extensive optimization, compound 15y emerged as an exceptionally potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and demonstrated good selectivity. nih.govnih.gov The activation of TBK1 leads to the phosphorylation of interferon regulatory factors (IRF3/7), inducing the expression of pro-inflammatory genes. nih.gov Studies in THP-1 and RAW264.7 cells showed that compound 15y effectively inhibited the downstream IFN signaling pathway mediated by TBK1. nih.govnih.gov This modulation of downstream signaling highlights the potential of these compounds in immune-related diseases and cancer. nih.govresearchgate.net

CompoundTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)
15y 0.21.8
BX795 (Reference) 7.1100
MRT67307 (Reference) 28.7160

In vitro inhibitory activity of lead compound 15y and reference compounds against TBK1 and IKKε. nih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. nih.gov Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs. nih.gov For instance, the compound SQ-67563 is a potent and selective inhibitor of CDK1 and CDK2. nih.gov

X-ray crystallography has shown that these inhibitors bind to the ATP-binding site of CDK2, forming critical hydrogen-bonding interactions with the protein backbone, such as with Leu83. nih.gov More recent studies have synthesized and evaluated new series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines for their anticancer activity. nih.gov Compounds like 9a and 14g showed significant inhibitory effects against CDK2 and/or CDK9, leading to cell cycle arrest and the induction of apoptosis in cancer cell lines such as MCF7, HCT-116, and Hela. nih.gov

CompoundCDK2/CycE IC₅₀ (μM)CDK9/CycT IC₅₀ (μM)
9a 0.0810.027
14g 0.0450.033

Inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against CDK2 and CDK9. nih.gov

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1–4), plays a significant role in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making it an important therapeutic target. nih.govnih.gov A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors. nih.gov

Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazolopyridine core is essential for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain. nih.gov Compound 7n was identified as a lead candidate with excellent potency against FGFR1-3 and favorable pharmacokinetic properties. It also exhibited good selectivity for FGFR over other kinases, such as VEGFR2. The selectivity is partly attributed to steric hindrance, as the Ala640 residue in the FGFR1 active site is replaced by a larger cysteine residue in VEGFR2. nih.gov Immunoblot analysis confirmed that compound 7n effectively suppressed FGFR signaling in cancer cells. nih.gov

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
7n 1.12.14.9102
AZD4547 (Reference) 0.22.51.824

Enzymatic activity of lead compound 7n and reference compound AZD4547 against FGFR and VEGFR2 kinases. nih.gov

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for metabolizing cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory and immune cells. nih.gov Inhibition of PDE4 increases intracellular cAMP levels, which has therapeutic potential for treating inflammatory diseases like asthma and COPD. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent and selective PDE4B inhibitors. nih.gov

Research into 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides led to the exploration of various substituents at the 5-position. nih.gov It was found that incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings at this position resulted in compounds with high potency. For instance, compounds from the 1,2,4-oxadiazole series (30a-d ) showed pIC₅₀ values ranging from 7.8 to 9.4. Further modifications, such as the introduction of a di-substituted oxazole, led to compound 31a , which demonstrated sub-nanomolar activity against the isolated PDE4B enzyme. nih.gov

Compound SeriesPDE4B pIC₅₀ Range
1,3,4-oxadiazoles (29a-d) 8.0 - 8.7
1,2,4-oxadiazoles (30a-d) 7.8 - 9.4

Potency ranges for pyrazolo[3,4-b]pyridine derivatives with oxadiazole substituents as PDE4B inhibitors. nih.gov

Receptor Modulation

Derivatives of the pyrazolo[3,4-b]pyridine class have been identified as modulators of key receptors in the central nervous system, particularly metabotropic glutamate (B1630785) receptors. Their activity is often allosteric, meaning they bind to a site on the receptor that is different from the primary (orthosteric) site, thereby modifying the receptor's response to its natural ligand.

Research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as positive allosteric modulators (PAMs) of metabotropic glutamate receptors, which are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability.

Specifically, a series of 1H-pyrazolo[3,4-b]pyridines has been developed and identified as potent mGluR5 PAMs. nih.govnih.gov These compounds are of interest for their potential in treating schizophrenia due to the role of mGluR5 in regulating glutamatergic signaling. nih.govnih.gov One notable compound from this series, 1H-pyrazolo[3,4-b]pyridine 31, emerged as a potent mGluR5 PAM with no inherent agonist activity. nih.gov Binding studies have suggested that this chemical series does not bind to the well-known MPEP and CPPHA allosteric sites on the mGluR5 receptor, indicating a novel binding site. nih.govacs.orgmedchemexpress.com

While the primary focus has been on mGluR5, a related scaffold, pyrazolo[4,3-b]pyridine, has yielded a novel and selective mGlu4 PAM, VU0418506 (N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine). nih.gov This compound was developed from a picolinamide (B142947) core and has demonstrated suitable pharmacokinetic properties for in vivo studies. nih.gov The development of mGlu4 PAMs is a significant area of research for potential treatments for Parkinson's disease. nih.gov

Compound SeriesTarget ReceptorModulation TypeKey FindingsReference
1H-Pyrazolo[3,4-b]pyridinesmGluR5Positive Allosteric Modulator (PAM)Identified potent PAMs without inherent agonist activity; Binds to a novel allosteric site distinct from MPEP and CPPHA sites. nih.govnih.govacs.orgmedchemexpress.com
Pyrazolo[4,3-b]pyridinesmGlu4Positive Allosteric Modulator (PAM)Developed VU0418506, a potent and selective mGlu4 PAM with good in vivo pharmacokinetic properties. nih.gov

Enzymatic Inhibition beyond Kinases (e.g., Alpha-Amylase)

Beyond their effects on receptors and kinases, pyrazolo[3,4-b]pyridine derivatives have also been investigated as inhibitors of other classes of enzymes. One such area of interest is in the management of diabetes through the inhibition of carbohydrate-hydrolyzing enzymes like alpha-amylase.

A study focused on the synthesis of new pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases and evaluated their in-vitro antidiabetic activity. bohrium.comnih.gov Several of these synthesized derivatives exhibited significant inhibitory activity against α-amylase. bohrium.comnih.gov The most active compounds from the hydrazide and hydrazone series showed IC50 values that were considerably lower than that of the reference drug, acarbose, indicating potent inhibition. bohrium.comnih.gov Specifically, compound 3c from the hydrazide series was the most active, and compounds 4c and 4d from the hydrazone series also showed remarkable activity. bohrium.com Structure-activity relationship (SAR) studies suggested that the presence of electron-donating groups on the pyrazolo[3,4-b]pyridine core enhanced the inhibitory activity. bohrium.com

Compound SeriesTarget EnzymeInhibitory Activity (IC50)Reference Drug (Acarbose) IC50Reference
Pyrazolo[3,4-b]pyridine Hydrazide (3c)α-Amylase9.6 ± 0.5 μM200.1 ± 10.0 μM nih.gov
Pyrazolo[3,4-b]pyridine Hydrazone (4c)α-Amylase13.9 ± 0.7 μM200.1 ± 10.0 μM nih.gov

Protein-Ligand Interaction Studies and Binding Assays (in vitro enzymatic and receptor binding)

The biological activity of pyrazolo[3,4-b]pyridin-3-amine derivatives is underpinned by their specific interactions with target proteins. These interactions have been elucidated through various in vitro enzymatic and receptor binding assays, as well as molecular docking studies.

For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, a derivative designated 10g showed exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type ALK and the crizotinib-resistant L1196M mutant. nih.govsemanticscholar.org Molecular docking studies revealed that this high potency is due to favorable interactions within the kinase domain. The sulfone group of 10g forms a hydrogen bond with K1150, and another hydrogen bond is formed with E1210 in the solvent-exposed region, contributing to its strong binding affinity. nih.govsemanticscholar.org

In the context of TANK-binding kinase 1 (TBK1) inhibition, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were evaluated. nih.gov Through several rounds of optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov The structure-activity relationship studies indicated that specific substitutions on the pyrazolo[3,4-b]pyridine core were crucial for this high-affinity binding. nih.gov

Furthermore, studies on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites have provided insights into their binding modes. acs.org A lead compound was found to disrupt this interaction with an EC50 of 265 μM in an AlphaScreen assay. acs.org Molecular docking helped to rationalize the structure-activity relationships, although it was noted that the initial SAR of the solvent-exposed region could not be fully explained by docking alone. acs.org

CompoundTargetAssay TypeKey Finding / PotencyReference
10gALK-L1196MEnzymatic AssayIC50 < 0.5 nM nih.govsemanticscholar.org
15yTBK1Enzymatic AssayIC50 = 0.2 nM nih.gov
Pyrazolo[4,3-c]pyridine derivative 1PEX14–PEX5 PPIAlphaScreen AssayEC50 = 265 μM acs.org

Modulation of Cell Signaling Pathways (e.g., IFN signaling)

The interaction of pyrazolo[3,4-b]pyridine derivatives with their molecular targets can lead to the modulation of downstream cell signaling pathways. A significant example is the inhibition of the interferon (IFN) signaling pathway through the targeting of TANK-binding kinase 1 (TBK1).

TBK1 is a key kinase in the innate immunity pathway, and its activation leads to the production of type I interferons. nih.gov A study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors found that the lead compound, 15y, effectively inhibited the TBK1 downstream IFN signaling in stimulated THP-1 and RAW264.7 cells. nih.gov This was demonstrated by the reduced mRNA expression of TBK1 downstream genes. nih.gov This finding highlights the potential of this class of compounds to modulate immune responses by directly intervening in critical signaling cascades. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. This technique provides highly accurate mass measurements, which are invaluable for confirming molecular formulas and elucidating the structures of reaction products and intermediates. In derivatization studies, where the core structure is modified to explore structure-activity relationships, HRMS is essential for verifying the successful incorporation of new substituents. For instance, in the synthesis of novel pyrazolo[3,4-b]pyridine phosphoramidates, HRMS was used to confirm the final products. researchgate.net Similarly, in the development of inhibitors for enzymes like TANK-binding kinase 1 (TBK1), LCMS is routinely used to characterize the synthesized compounds. nih.govnih.gov

Key HRMS Data for Pyrazolo[3,4-b]pyridine Derivatives:

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate372.0939372.0943 nih.gov
Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate371.0986371.0984 nih.gov
3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate344.1041344.1048 nih.gov
3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate404.0240404.0242 nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Tautomerism Studies (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, is indispensable for the detailed structural elucidation of this compound and its analogues. researchgate.net ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. core.ac.uk

In pyrazolo[3,4-b]pyridines that are not substituted on the pyrazole (B372694) nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. nih.govmdpi.com While theoretical calculations have shown the 1H-tautomer to be more stable, NMR spectroscopy is a key method for studying such tautomeric equilibria in solution. nih.govsiftdesk.orgresearchgate.net The chemical shifts and coupling constants observed in NMR spectra can help determine the predominant tautomer and investigate the dynamics of proton transfer. siftdesk.org For instance, the ¹H NMR spectrum of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine would typically show a singlet for the methyl group at position 4. researchgate.net

Representative ¹H NMR Data for Substituted Pyrazolo[3,4-b]pyridines:

CompoundSolventChemical Shift (δ) ppmReference
4-(Dimethylamino)-N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamideDMSO-d₆11.35 (bs, 1H), 9.13 (d, J = 2.0 Hz, 1H), 9.08 (d, J = 2.4 Hz, 1H), 7.95–7.91 (m, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.71–7.66 (m, 1H), 7.64 (bs, 1H), 7.59–7.54 (m, 1H), 7.5 (d, J = 7.6 Hz, 1H), 7.38 (t, J = 8.4 Hz, 1H), 7.21–7.18 (m, 1H), 3.26–3.24 (m, 4H), 2.48–2.47 (m, 4H), 2.24 (s, 3H) nih.gov
N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(trifluoromethyl)benzamideDMSO-d₆14.08 (bs, 1H), 11.69 (bs, 1H), 9.16 (d, J = 2.0 Hz, 1H), 9.10 (d, J = 2.4 Hz, 1H), 8.46 (bs, 1H), 8.39 (d, J = 7.6 Hz, 1H), 8.02 (d, J = 8 Hz, 1H), 7.94–7.91 (m, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.82 (t, J = 7.6 Hz, 1H), 7.72–7.66 (m, 1H), 7.59–7.54 (m, 1H) nih.gov
4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesNot specified8.48-7.26 (singlets for H-3 and H-5), 2.88-2.79 (singlet for CH₃) mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-crystals

X-ray crystallography provides definitive, three-dimensional structural information for this compound derivatives in the solid state. This technique is crucial for unambiguously determining the molecular geometry, bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile revealed that the pyrazolo[3,4-b]pyridine ring system is essentially planar. researchgate.netnih.gov

In the context of drug discovery, co-crystallization of pyrazolo[3,4-b]pyridine derivatives with their target proteins allows for the detailed visualization of protein-ligand interactions. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. For instance, X-ray crystallography has been used to study the binding of pyrazolo[4,3-c]pyridine inhibitors to their protein target, providing insights for structure-activity relationship (SAR) studies. acs.org

Crystallographic Data for a Pyrazolo[3,4-b]pyridine Derivative:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileMonoclinicP2₁/c5.1450(2)15.1359(7)19.5828(9)96.547(4) researchgate.net

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching vibrations of the primary amine (typically two bands in the 3500-3200 cm⁻¹ region), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the heterocyclic rings. wpmucdn.comspectroscopyonline.com The N-H bending vibration also appears near 1600 cm⁻¹. wpmucdn.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The pyrazolo[3,4-b]pyridine core is a chromophore that absorbs UV light, leading to π → π* and n → π* transitions. uzh.chlibretexts.orglumenlearning.com The wavelength of maximum absorbance (λ_max) is influenced by the substituents on the heterocyclic ring system. libretexts.org

Typical IR Absorption Ranges for Key Functional Groups:

Functional GroupVibration TypeWavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3500-3200 (two bands)
Aromatic C-HStretch3100-3000
Alkyl C-H (methyl)Stretch3000-2850
C=N / C=C (ring)Stretch~1600
N-HBend~1600

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. Thin-layer chromatography (TLC) is commonly used for rapid, qualitative monitoring of reactions. nih.gov For purification and quantitative analysis, column chromatography and High-Performance Liquid Chromatography (HPLC) are employed. nih.govmdpi.com The purity of synthesized compounds is often confirmed to be greater than 95% by HPLC analysis. nih.gov

Emerging Research Directions and Future Perspectives for 4 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of the pyrazolo[3,4-b]pyridine core is a well-established area of chemical research, with two primary retrosynthetic strategies dominating the field: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or the construction of a pyrazole ring on a pyridine template. nih.govmdpi.com However, recent research endeavors are aimed at enhancing the efficiency, versatility, and environmental sustainability of these synthetic routes.

Modern methodologies are increasingly moving towards greener chemistry principles. For instance, an efficient synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved using ionic liquids as the reaction medium, which offers advantages such as easier work-up procedures, milder reaction conditions, and the absence of a catalyst. researchgate.net Other sustainable approaches include the use of reusable green catalysts like KHSO4 under microwave irradiation, which provides a fast, solvent-free, and highly efficient synthesis pathway. dntb.gov.ua

Efficiency is also being improved through the development of one-pot and multi-component reactions. A versatile three-component coupling method has been reported for the synthesis of pyrazolopyridines, streamlining the assembly of the core structure. dntb.gov.ua Another innovative approach involves a sequence of SNAr (Nucleophilic Aromatic Substitution) and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines. nih.gov This method is noted for its operational simplicity and the ability to combine several steps into a one-pot procedure. nih.gov Catalytic systems, such as those employing Zirconium(IV) chloride (ZrCl4), have also proven effective in facilitating the cyclization step in the synthesis of novel derivatives. mdpi.com

These advancements are critical for the rapid and cost-effective generation of diverse libraries of pyrazolo[3,4-b]pyridine analogs, which is essential for exploring their structure-activity relationships (SAR) and identifying new therapeutic leads.

Exploration of New Biological Targets and Mechanisms of Action

The pyrazolo[3,4-b]pyridine scaffold has demonstrated remarkable versatility, with its derivatives showing activity against a growing list of biological targets implicated in various diseases. Initially recognized for activities like kinase inhibition, recent research has expanded the scope to include novel and challenging targets in oncology, immunology, and neurobiology. nih.govnih.govrsc.org

One significant area of exploration is in the field of oncology. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several key kinases involved in cancer progression. These include:

TANK-binding kinase 1 (TBK1): A rational drug design strategy led to the discovery of highly potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM. nih.gov TBK1 is a crucial kinase in innate immunity signaling and has emerged as a target in oncology and neuroinflammation. nih.gov

Anaplastic Lymphoma Kinase (ALK): Researchers have conducted SAR studies on pyrazolo[3,4-b]pyridines to overcome resistance to existing drugs like crizotinib (B193316), particularly the ALK-L1196M mutation found in non-small cell lung cancer (NSCLC). nih.gov

Tropomyosin Receptor Kinases (TRKs): Based on a scaffold hopping strategy, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors. rsc.orgnih.gov One promising compound showed an IC50 of 56 nM against TRKA and effectively inhibited the proliferation of the Km-12 cancer cell line. rsc.org

Beyond kinases, this scaffold is being explored for its potential in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, with the most potent compound showing an IC50 of 9.6 nM. nih.gov

The following table summarizes some of the novel biological targets being explored for pyrazolo[3,4-b]pyridine derivatives.

Biological TargetTherapeutic AreaKey Findings
TANK-binding kinase 1 (TBK1)Oncology, InflammationDiscovery of potent inhibitors (e.g., compound 15y with IC50 = 0.2 nM). nih.gov
Anaplastic Lymphoma Kinase (ALK)Oncology (NSCLC)Development of inhibitors to overcome crizotinib resistance (L1196M mutation). nih.gov
Tropomyosin Receptor Kinases (TRK)OncologyIdentification of pan-TRK inhibitors (e.g., compound C03 with TRKA IC50 = 56 nM). rsc.org
PD-1/PD-L1 InteractionCancer ImmunotherapyDesign of small-molecule inhibitors (e.g., compound D38 with IC50 = 9.6 nM). nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel therapeutic agents based on the 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold are increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming traditional drug discovery by enabling more rapid and accurate prediction of molecular properties, potential biological activities, and synthetic feasibility. researchgate.net

Computer-Aided Drug Design (CADD) has become a cornerstone in the development of pyrazolo[3,4-b]pyridine derivatives. nih.govrsc.org For example, in the discovery of novel TRK inhibitors, scaffold hopping strategies and CADD were employed to design a library of 38 new derivatives. rsc.orgnih.gov Similarly, the identification of potent TBK1 inhibitors was guided by rational, structure-based drug design, which involved molecular docking studies to understand the binding mode of an initial hit compound and guide subsequent structural modifications. nih.gov

Beyond CADD, more advanced computational techniques are being utilized. A "scaffold hopping" exercise to identify new positive allosteric modulators of the mGlu2 receptor was conducted using methods based on 3D shape and electrostatic similarity, which are well-suited for identifying structurally novel compounds with similar biological recognition properties. acs.org As AI and ML models become more sophisticated, they will likely play a larger role in analyzing vast chemical datasets to identify novel patterns, optimize synthetic routes for sustainability, and predict multi-target interactions, further enhancing the efficiency of drug development based on this versatile scaffold. researchgate.net

Role in Multi-Target-Directed Ligand Design Strategies

The development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy for complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. The pyrazolo[3,4-b]pyridine scaffold is an attractive core for MTDL design due to its demonstrated ability to be chemically modified to interact with a diverse range of biological targets. nih.gov

The broad spectrum of activity reported for pyrazolo[3,4-b]pyridine derivatives, including the inhibition of various kinases (TBK1, ALK, TRK, DYRK1A/1B) and the modulation of protein-protein interactions (PD-1/PD-L1), underscores the chemical tractability of the scaffold. dntb.gov.uanih.govnih.govrsc.orgnih.gov This versatility allows for the rational design of single molecules capable of modulating multiple targets simultaneously.

For instance, in cancer therapy, a single compound could be designed to inhibit a key proliferation-driving kinase like TRK while also blocking the PD-1/PD-L1 immune checkpoint. rsc.orgnih.gov Such an MTDL would offer a dual mechanism of action, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance compared to single-target agents. The synthetic accessibility and the extensive SAR data available for the pyrazolo[3,4-b]pyridine core provide a solid foundation for pursuing these sophisticated MTDL design strategies in the future.

Potential as Molecular Probes and Chemical Biology Tools (e.g., amyloid plaque probes)

Beyond therapeutic applications, derivatives of the pyrazolo[3,4-b]pyridine scaffold are showing significant promise as molecular probes for disease diagnosis and as tools for chemical biology research. A notable application is in the development of imaging agents for Alzheimer's disease (AD).

Recent studies have demonstrated that novel pyrazolo[3,4-b]pyridine derivatives can exhibit high and selective binding to β-amyloid (Aβ) plaques, which are a key pathological hallmark of AD. mdpi.com In one study, synthesized compounds were evaluated for their ability to stain Aβ plaques in post-mortem human brain tissue from AD patients. Confocal microscopy imaging revealed that two of the compounds selectively bound to both dense-core and diffused amyloid plaques, allowing for their clear visualization. mdpi.com

These findings are particularly exciting because they suggest that the pyrazolo[3,4-b]pyridine core could be used to develop new positron emission tomography (PET) tracers for the in vivo imaging of Aβ plaques in living patients. mdpi.com The development of such probes is critical for the early diagnosis of AD, for monitoring disease progression, and for evaluating the efficacy of anti-amyloid therapies. nih.govresearchgate.net The favorable photophysical properties observed in some derivatives, such as large Stokes shifts, further enhance their suitability for fluorescence-based imaging techniques. mdpi.com

CompoundSubstitution Pattern (Example)Key Finding
5a 4-(4-(N,N-dimethylamino)-phenyl)-Demonstrated high and selective binding to amyloid plaques in human AD brain tissue via fluorescent confocal microscopy. mdpi.com
5c 4-(1-pyrenyl)-Also showed high and selective binding to amyloid plaques, highlighting the potential for this scaffold in developing AD probes. mdpi.com

Advances in Allosteric Modulator Development for Diverse Receptors

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity with potentially greater selectivity and a better safety profile. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a valuable framework for the development of positive allosteric modulators (PAMs), particularly for metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for neurological and psychiatric disorders.

Researchers have successfully developed a series of 1H-pyrazolo[3,4-b]pyridines as potent PAMs of the metabotropic glutamate receptor 5 (mGluR5). nih.gov These compounds were designed to lack inherent agonist activity and were synthesized via a convergent route that allowed for rapid SAR investigations. One analogue, compound 31 , emerged as a potent mGluR5 PAM that demonstrated an improvement in memory retention in a behavioral model, suggesting its potential for treating cognitive deficits associated with schizophrenia. nih.gov

Furthermore, a closely related scaffold, 1H-pyrazolo[4,3-b]pyridine, has been identified for developing mGlu4 PAMs as potential treatments for Parkinson's disease. nih.gov The success in developing mGluR modulators highlights the potential of the pyrazolo[3,4-b]pyridine core for creating allosteric modulators for a diverse range of other receptors, opening new therapeutic possibilities.

Compound SeriesTarget ReceptorTherapeutic IndicationKey Finding
1H-Pyrazolo[3,4-b]pyridinesmGluR5SchizophreniaDevelopment of potent PAMs (e.g., compound 31 ) that improve memory retention in a novel object recognition model. nih.gov
1H-Pyrazolo[4,3-b]pyridinesmGlu4Parkinson's DiseaseIdentification of a novel scaffold for potent and selective mGlu4 PAMs. nih.gov

Q & A

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with FGFR ATP-binding pockets. Key residues (e.g., Asp641, Lys514) stabilize hydrogen bonds with the pyrazole-NH group .
  • DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to optimize π-π stacking with hydrophobic kinase domains .

How are spectral data contradictions resolved during characterization?

Advanced Research Question
Discrepancies in NMR/IR data arise from tautomerism or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole ↔ pyridinium forms) .
  • HPLC-MS coupling : Detects trace impurities (e.g., unreacted hydrazine) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments in fused-ring systems .

What strategies improve yields in multi-step syntheses of derivatives?

Advanced Research Question

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cross-coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., from 24 h to 2 h) .
  • Flow chemistry : Enhances reproducibility in high-temperature steps (e.g., PCl5-mediated cyclization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.